

Application Note: Precision Profiling of Proteolytic Signaling using Z-LEU-TYR-OH

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Compound of Interest

Compound Name: Z-LEU-TYR-OH

CAS No.: 40908-35-8

Cat. No.: B1580682

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Abstract & Core Utility

Z-LEU-TYR-OH (N-Benzoyloxycarbonyl-L-Leucyl-L-Tyrosine) is a specialized dipeptide derivative critical for dissecting proteolytic signaling pathways. Unlike its aldehyde (CHO) or fluoromethyl ketone (FMK) analogs which act as potent irreversible inhibitors, the free acid **Z-LEU-TYR-OH** serves two distinct, high-value roles in signal transduction research:

- **Aspartic Protease Substrate:** It functions as a specific substrate for Cathepsin D and Pepsin, enabling the kinetic monitoring of lysosomal membrane permeabilization (LMP) and apoptotic cascades.
- **Structural Negative Control:** It is the essential "dead" analog used to validate Calpain and Cysteine Protease inhibition data. It controls for the non-specific binding of the peptide backbone, ensuring that observed biological effects are due to the reactive warhead of the inhibitor (e.g., Z-Leu-Tyr-CHO) and not off-target steric interactions.

Chemical & Physical Properties

Ensure optimal solubility and stability before initiating cell-based or enzymatic assays.

Property	Specification
Chemical Name	N-Cbz-L-Leu-L-Tyr-OH (Free Acid)
Molecular Weight	~428.48 g/mol
Solubility (Primary)	DMSO: ≥20 mg/mL (Recommended stock: 10-25 mM)
Solubility (Secondary)	Ethanol: Slightly soluble; Water: Insoluble (requires alkaline pH or carrier)
Stability	Solid: 2 years at -20°C. DMSO Stock: 1 month at -20°C (avoid freeze-thaw).[1][2]
Cell Permeability	Moderate (facilitated by Z-group lipophilicity).

Application 1: Monitoring Cathepsin D Signaling (Apoptosis)

Context: Cathepsin D is a major lysosomal aspartic protease. Upon apoptotic stimuli (e.g., oxidative stress, chemotherapy), lysosomes permeabilize, releasing Cathepsin D into the cytosol where it cleaves Bid, triggering mitochondrial outer membrane permeabilization (MOMP).

Mechanism: **Z-LEU-TYR-OH** mimics the cleavage site of Cathepsin D substrates. By monitoring the hydrolysis of the Leu-Tyr bond, researchers can quantify the release and activity of cytosolic Cathepsin D.

Protocol A: HPLC-Based Cathepsin D Activity Assay

Note: Unlike AMC-derivatives, **Z-LEU-TYR-OH** requires chromatographic separation, providing higher specificity and avoiding fluorophore interference.

Materials:

- Cytosolic Cell Lysates (treated vs. control)
- Substrate: **Z-LEU-TYR-OH** (1 mM stock in DMSO)

- Buffer: 0.1 M Sodium Citrate, pH 3.5 (Optimal for Cathepsin D)
- Stop Solution: 10% Trichloroacetic acid (TCA)

Workflow:

- Preparation: Dilute cell lysates to 0.5 mg/mL protein concentration in Citrate Buffer.
- Incubation: Add **Z-LEU-TYR-OH** (Final conc: 50 μ M) to the lysate.
- Reaction: Incubate at 37°C for 30–60 minutes.
- Termination: Add equal volume of Stop Solution (TCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 mins.
- Analysis: Inject supernatant into RP-HPLC (C18 column).
 - Mobile Phase: Acetonitrile/Water + 0.1% TFA gradient.
 - Detection: UV Absorbance at 280 nm (Tyrosine).
- Quantification: Measure the peak area of the liberated L-Tyrosine or Z-Leu fragment relative to a standard curve.

Application 2: Validating Calpain Inhibition (Negative Control)

Context: Calpain inhibitors (e.g., Z-Leu-Tyr-CHO, Calpeptin) are widely used to study cytoskeletal remodeling and neurodegeneration. However, these aldehydes are highly reactive and can inhibit other enzymes non-specifically. The Golden Rule: You cannot claim "Calpain-dependent signaling" unless the effect is abolished by the Inhibitor (CHO) but unaffected by the Control (OH).

Protocol B: The "Specificity Check" for Signaling Hits

Objective: Confirm that the blockage of a signaling node (e.g., degradation of p53 or cleavage of Spectrin) is due to protease inhibition, not peptide interference.

Experimental Setup:

Group	Treatment	Role	Expected Outcome (If Calpain-Driven)
A	Vehicle (DMSO)	Baseline	Normal Signaling / Proteolysis
B	Z-Leu-Tyr-CHO (10-50 μ M)	Inhibitor	Blocked Signaling / Intact Substrate

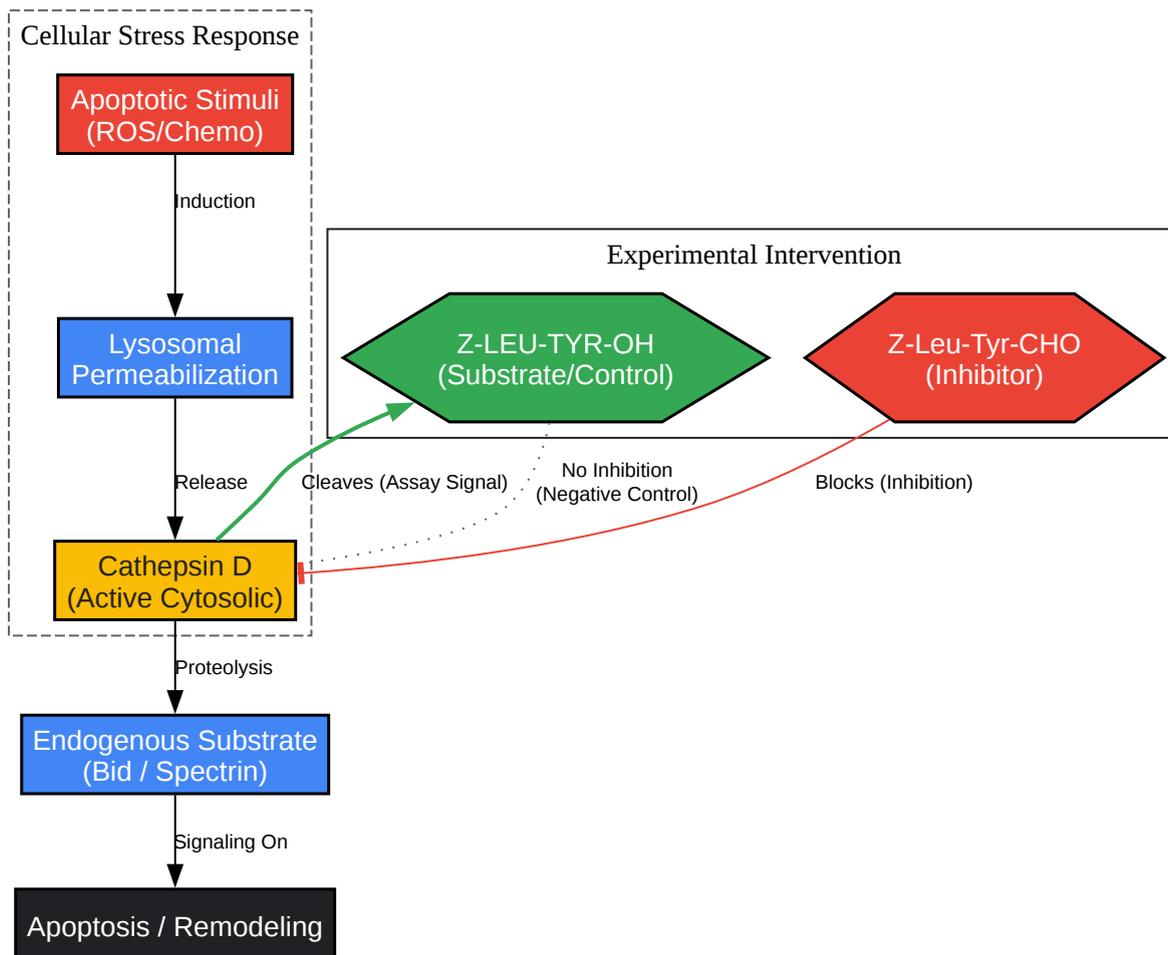
| C | **Z-LEU-TYR-OH** (10-50 μ M) | Control | Normal Signaling (Same as Vehicle) |

Step-by-Step:

- Seeding: Plate cells (e.g., SH-SY5Y or Fibroblasts) at 70% confluence.
- Pre-treatment:
 - Add **Z-LEU-TYR-OH** (Control) to Group C cells 1 hour prior to stimulation.
 - Add Calpain Inhibitor (CHO/FMK) to Group B cells.
- Stimulation: Induce signaling (e.g., Calcium influx via Ionomycin or Glutamate excitotoxicity).
- Lysis & Western Blot: Harvest cells after 2-4 hours.
- Readout: Blot for Calpain substrates (e.g., Spectrin breakdown products - SBDPs).
 - Valid Result: Group B shows no SBDPs. Group C shows SBDPs identical to Group A.
 - Invalid Result: If Group C also inhibits proteolysis, the effect is likely due to steric blockage or toxicity, not catalytic inhibition.

Visualizing the Pathway & Experimental Logic

The following diagram illustrates the dual entry point of Z-LEU-TYR derivatives in the Apoptotic/Proteolytic signaling cascade.



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Figure 1: Strategic placement of **Z-LEU-TYR-OH**. It acts as a reporter substrate for Cathepsin D (Green path) or a non-inhibitory control to validate Calpain blockade (Grey dotted line).

References

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